Dehydro Barnidipine

Übersicht

Beschreibung

Dehydro Barnidipine (also known as DHP) is a synthetic derivative of the drug barnidipine, which is an antihypertensive medication. It is used to lower blood pressure and reduce the risk of stroke and heart attack. DHP has been studied extensively in laboratory experiments and clinical trials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-understood.

Wissenschaftliche Forschungsanwendungen

In terms of scientific research applications, Barnidipine has been studied in various fields:

Antihypertensive Drugs

Barnidipine has been used in the treatment of hypertension . It’s been shown to possess equivalent antihypertensive efficacy to amlodipine and nitrendipine, but produced fewer class-specific side-effects .

Pharmaceutical Development

During the process development of Barnidipine hydrochloride, four Barnidipine impurities were detected by high-performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data (MS, 1 H-NMR, and 13 C-NMR) .

Organic Chemistry

In organic chemistry, redox reactions often involve the transfer of a hydride ion - a proton and two electrons . Dehydro Barnidipine could potentially be involved in such reactions, although specific examples were not found in my search.

Management of Chronic Stable Angina

Barnidipine is indicated for the management of chronic stable angina . It works by relaxing the blood vessels, allowing blood to flow more easily, and reducing the heart’s workload.

Use in Elderly Patients

Dihydropyridine (DHP) calcium antagonists like Barnidipine have been shown to reduce the incidence of stroke among elderly patients with systolic hypertension . They are particularly recommended in this group of patients .

Alternative to ACE Inhibitors

Barnidipine can be used as an alternative to ACE inhibitors in patients with hypertension and systolic heart failure .

Management of Essential Hypertension

Barnidipine is used for the management of essential hypertension, which is a condition characterized by high blood pressure with no identifiable cause . It works by blocking the calcium channels, thus relaxing the blood vessels and reducing the heart’s workload .

Cardiovascular Research

Barnidipine has been used in cardiovascular research due to its high affinity for calcium channels, particularly the L-type slow channels of smooth muscle cells found in the vessel wall . This makes it a useful tool for studying the effects of calcium channel blockers on cardiovascular health .

11. Treatment of Systolic Hypertension in Elderly Patients Dihydropyridine (DHP) calcium antagonists like Barnidipine have been shown to reduce the incidence of stroke among elderly patients with systolic hypertension . They are particularly recommended in this group of patients .

12. Alternative to ACE Inhibitors in Patients with Hypertension and Systolic Heart Failure Barnidipine can be used as an alternative to ACE inhibitors in patients with hypertension and systolic heart failure .

Eigenschaften

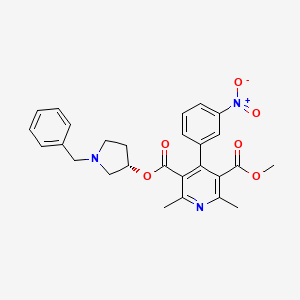

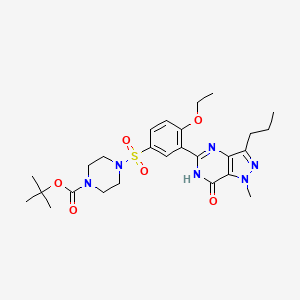

IUPAC Name |

3-O-[(3S)-1-benzylpyrrolidin-3-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O6/c1-17-23(26(31)35-3)25(20-10-7-11-21(14-20)30(33)34)24(18(2)28-17)27(32)36-22-12-13-29(16-22)15-19-8-5-4-6-9-19/h4-11,14,22H,12-13,15-16H2,1-3H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWOMDUVXAUTRY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747439 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Barnidipine | |

CAS RN |

172331-68-9 | |

| Record name | (3S)-1-Benzylpyrrolidin-3-yl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Nickel(2+);5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B585389.png)